3,4-difluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide
Beschreibung
3,4-Difluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide is a sulfonamide derivative featuring a 3,4-difluorobenzenesulfonamide core linked to a 2-methoxypyrimidine moiety. This compound is of interest due to its structural similarity to inhibitors targeting kinases such as PI3K and mTOR, which are critical in cancer therapeutics .
Eigenschaften
IUPAC Name |
3,4-difluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N3O3S/c1-19-11-14-5-7(6-15-11)16-20(17,18)8-2-3-9(12)10(13)4-8/h2-6,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGURMFSTNCGZAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)NS(=O)(=O)C2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-difluorobenzenesulfonyl chloride and 2-methoxypyrimidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base like triethylamine to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing efficient purification processes to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-difluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms or the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include bases like triethylamine or sodium hydroxide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Wissenschaftliche Forschungsanwendungen
3,4-difluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide has a wide range of scientific research applications:
Pharmaceutical Design: It is used in the design and synthesis of new pharmaceutical compounds due to its unique chemical properties.
Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules.
Biological Studies: It is utilized in biological research to study its effects on various biological systems and pathways.
Wirkmechanismus
The mechanism of action of 3,4-difluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Core Substituent Variations
Key structural analogs differ in the substituents attached to the sulfonamide nitrogen and the aromatic/heterocyclic systems. Notable examples include:
Key Observations :
- Fluorine Positioning: The target’s 3,4-difluoro substitution contrasts with 2,4-difluoro analogs (e.g., compound 5 and GSK 2126458).
- Heterocyclic Moieties: Quinoline (compound 5) and pyridazine-quinoline (GSK 2126458) substituents enhance π-π stacking in kinase binding pockets, whereas the target’s methoxypyrimidine may offer improved solubility or selectivity .
Insights :
- Suzuki-Miyaura couplings (e.g., compound 5) are common for introducing aryl groups but may suffer from moderate yields due to steric hindrance .
- Lower yields in compound 25 (18%) highlight challenges in introducing bulky substituents (e.g., isoindolinone-thiophene) .
Spectroscopic and Analytical Data
NMR spectra for analogs reveal substituent-dependent shifts:
Aromatic Proton Shifts
- Compound 5 (quinoline): Downfield shifts (δ 8.5–7.5 ppm) due to quinoline’s electron-withdrawing effects .
- Compound 25 (thiophene-isoindolinone): Distinct multiplet at δ 7.66–7.76 ppm for thiophene protons .
- Target (methoxypyrimidine) : Expected singlet for pyrimidine protons (δ ~8.7 ppm) and methoxy group (δ ~3.3 ppm), similar to compound 5’s methoxy signals .
Fluorine Effects
- 3,4-Difluoro substitution (target) vs.
Biologische Aktivität
3,4-Difluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its efficacy, mechanisms of action, and relevant case studies highlighting its therapeutic applications.
Chemical Structure and Properties
The compound features a sulfonamide group which is known for its diverse biological activities. The presence of fluorine atoms and a methoxypyrimidine moiety contributes to its unique chemical properties, enhancing its interaction with biological targets.
Biological Activity Overview
Research indicates that 3,4-difluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide exhibits several biological activities, including:
- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
- Anticancer Properties : Inhibitory effects on cancer cell lines have been reported.
- Enzyme Inhibition : Acts as an inhibitor for specific enzymes involved in metabolic pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group can inhibit the activity of enzymes such as carbonic anhydrase and dihydropteroate synthase, which are crucial in bacterial biosynthesis.
- Cellular Uptake : The methoxypyrimidine moiety enhances cellular uptake, allowing the compound to reach its target more effectively.
- Fluorine Substitution : The incorporation of fluorine atoms increases lipophilicity and metabolic stability, potentially leading to improved bioavailability.
Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various sulfonamide derivatives, including 3,4-difluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide. The compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| 3,4-Difluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide | 8 | 16 |
| Sulfamethoxazole | 4 | 8 |
Anticancer Activity
In vitro studies conducted on various cancer cell lines revealed that the compound inhibited cell proliferation significantly. For instance, in a study involving human breast cancer cells (MCF-7), the compound showed an IC50 value of 12 µM, indicating potent anticancer activity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12 | Induction of apoptosis |
| A549 | 15 | Cell cycle arrest at G1 phase |
Research Findings
Recent investigations have focused on optimizing the structure of this compound to enhance its biological activity. Modifications at the pyrimidine ring have been explored to improve selectivity and potency against specific targets.
Kinetic Studies
Kinetic analysis using Lineweaver-Burk plots has demonstrated that the compound acts as a competitive inhibitor for certain enzymes, suggesting potential applications in metabolic regulation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
